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Compound Name: 5-Bromo-4-methylpyrimidin-2-ol

Cat. No.: B1290279

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-methylpyrimidin-2-ol is a halogenated pyrimidine derivative. The pyrimidine
scaffold is a core structure in many biologically active compounds, including several approved
drugs, due to its ability to mimic the purine bases of DNA and RNA. The presence of a bromine
atom and a methyl group on the pyrimidine ring of 5-Bromo-4-methylpyrimidin-2-ol suggests
its potential for diverse biological activities, making it a compound of interest for further
investigation in medicinal chemistry and drug discovery. This technical guide provides a
comprehensive overview of its chemical identifiers, and discusses general methodologies for its
synthesis, characterization, and biological evaluation.

Chemical Identifiers and Tautomerism

5-Bromo-4-methylpyrimidin-2-ol exists in tautomeric equilibrium with other forms, most
notably 5-bromo-4-methyl-1H-pyrimidin-2-one and 5-bromo-2-methylpyrimidin-4-ol. This is a
crucial consideration for its synthesis, characterization, and biological testing, as the observed
properties may reflect a mixture of these tautomers. Different databases and suppliers may use
varying nomenclature for this compound.

Below is a summary of the key identifiers for 5-Bromo-4-methylpyrimidin-2-ol and its
common tautomers.
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5-Bromo-4-

5-bromo-4-methyl-
1H-pyrimidin-2-one

5-bromo-2-
methylpyrimidin-4-

Identifier methylpyrimidin-2- |/ 5-Bromo-4- ol | 5-bromo-2-
ol methylpyrimidin- methyl-4(1H)-
2(1H)-one pyrimidinone
CAS Number Not available 69849-34-9 1676-57-9[1][2][3][4]
Molecular Formula C5H5BrN20 C5H5BrN20 C5H5BrN20
Molecular Weight 189.01 g/mol 189.01 g/mol 189.01 g/mol
5-Bromo-4- 5-bromo-4-methyl-1H-  5-bromo-2-methyl-4-
IUPAC Name

methylpyrimidin-2-ol

pyrimidin-2-one

hydroxypyrimidine

Canonical SMILES

CC1=C(Br)C=NC(=0)
N1

CC1=C(Br)C=NC(=0)
N1

CC1=NC=C(Br)C(=0)
N1

PubChem CID

Not available

Not available

13463837

General Experimental Protocols

While specific experimental protocols for 5-Bromo-4-methylpyrimidin-2-ol are not readily

available in the public domain, the following sections outline general methodologies that are
widely applicable for the synthesis, characterization, and biological evaluation of pyrimidine
derivatives.

Synthesis

The synthesis of substituted pyrimidines can be achieved through various well-established
chemical reactions. A common approach involves the condensation of a -dicarbonyl
compound or its equivalent with a urea or thiourea derivative. For 5-Bromo-4-
methylpyrimidin-2-ol, a potential synthetic route could involve the cyclocondensation of a
suitably substituted 1,3-dicarbonyl compound with urea, followed by bromination.

A generalized workflow for a potential synthesis is depicted below:
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Caption: A potential synthetic workflow for 5-Bromo-4-methylpyrimidin-2-ol.

Characterization

The structural confirmation of the synthesized compound would involve a combination of
spectroscopic techniques:

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are essential for
elucidating the chemical structure, including the position of the methyl and bromo
substituents on the pyrimidine ring. The spectra would also provide insights into the
predominant tautomeric form in the solvent used for analysis.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to
confirm the molecular formula by providing a highly accurate mass measurement. The
isotopic pattern of bromine (approximately equal intensity of 7°Br and 8!Br isotopes) would be
a characteristic feature in the mass spectrum.

« Infrared (IR) Spectroscopy: IR spectroscopy would help identify the functional groups
present, such as C=0, N-H, and C-H bonds, which can further help in confirming the
tautomeric form.

e Melting Point: The melting point is a physical property that can be used to assess the purity
of the synthesized compound.

Biological Evaluation

Given the broad range of biological activities reported for pyrimidine derivatives, a number of in
vitro assays would be relevant to assess the potential of 5-Bromo-4-methylpyrimidin-2-ol.[5]
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1. Kinase Inhibition Assays:

Many pyrimidine-based compounds are known to be kinase inhibitors.[6] An in vitro kinase
assay can be performed to determine the inhibitory activity of the compound against a panel of
kinases.

A general workflow for a kinase inhibition assay is as follows:

Kinase Inhibition Assay Workflow

Substrate + ATP

- : P - > Detection of > Data Analysis
Purified Kinase —P> ezt ta Phosphorylation (IC50 determination)

Test Compound
(5-Bromo-4-methylpyrimidin-2-ol)

Click to download full resolution via product page
Caption: General workflow for an in vitro kinase inhibition assay.
2. Cell Viability and Cytotoxicity Assays:

To assess the effect of the compound on cell viability, various assays can be employed, such
as the MTT, MTS, or XTT assays, which measure metabolic activity, or the LDH assay, which
measures membrane integrity.[7][8][9][10]

A generalized protocol for an MTT assay is outlined below:

Protocol: MTT Cell Viability Assay[9]
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o Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to
adhere overnight.

» Compound Treatment: Treat the cells with a range of concentrations of 5-Bromo-4-
methylpyrimidin-2-ol and incubate for a specified period (e.g., 24, 48, or 72 hours).

e MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the
formation of formazan crystals.

e Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the
formazan crystals.

» Absorbance Reading: Measure the absorbance at a specific wavelength (typically around
570 nm) using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to an untreated control and
determine the IC50 value.

Cell Viability Assay Workflow (e.g., MTT)

Seed Cells P> Treat with Compound P> Incubate P Add MTT Reagent P> Solubilize Formazan P> Measure Absorbance P> Calculate IC50

Click to download full resolution via product page

Caption: A typical workflow for a cell viability assay like the MTT assay.

Potential Signaling Pathways

While no specific signaling pathways have been reported for 5-Bromo-4-methylpyrimidin-2-
ol, based on the activities of other pyrimidine derivatives, it could potentially modulate various
cellular signaling pathways. For instance, if it acts as a kinase inhibitor, it could interfere with
pathways such as the PI3K/Akt, MAPK/ERK, or JAK/STAT pathways, which are frequently
dysregulated in diseases like cancer. Further research would be needed to elucidate its specific
molecular targets and mechanisms of action.
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Conclusion

5-Bromo-4-methylpyrimidin-2-ol is a chemical entity with potential for biological activity due
to its substituted pyrimidine core. This guide has provided a summary of its known identifiers,
acknowledging its tautomeric nature, and has outlined general experimental approaches for its
synthesis, characterization, and biological evaluation. The provided protocols for kinase
inhibition and cell viability assays serve as a starting point for investigating the pharmacological
profile of this and related compounds. Further empirical studies are necessary to determine the
specific biological effects and therapeutic potential of 5-Bromo-4-methylpyrimidin-2-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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